1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
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Overview
Description
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .
Biochemical Pathways
The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . This can have various downstream effects, including modulation of neuronal excitability and neurotransmitter release .
Result of Action
The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate neuronal excitability and neurotransmitter release, which can influence various neurological processes . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous ligands (like acetylcholine) can affect its allosteric modulation of the M4 receptor Additionally, factors like pH and temperature can influence its stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Piperazine Moiety: The benzothiazole derivative is then reacted with piperazine in the presence of a base such as potassium carbonate.
Addition of Tosyl Group: Finally, the compound is tosylated using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Methanol, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one: Lacks the methyl group on the benzothiazole ring.
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one: Lacks the methoxy group on the benzothiazole ring.
1-(4-(4-Hydroxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is unique due to the presence of both methoxy and methyl groups on the benzothiazole ring, which may enhance its biological activity and specificity. The combination of these functional groups can influence the compound’s binding affinity to its molecular targets, potentially leading to improved therapeutic effects .
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-17-6-9-19(10-7-17)33(29,30)16-4-5-21(28)26-12-14-27(15-13-26)24-25-22-20(31-3)11-8-18(2)23(22)32-24/h6-11H,4-5,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGKAMUVVHKTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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